molecular formula C14H13ClN2OS B4888595 3-chloro-N-[2-(2-pyridinylthio)ethyl]benzamide

3-chloro-N-[2-(2-pyridinylthio)ethyl]benzamide

Cat. No. B4888595
M. Wt: 292.8 g/mol
InChI Key: QAVISWWUBIKGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[2-(2-pyridinylthio)ethyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. The compound is known to exhibit promising results in the treatment of various diseases, including cancer and inflammatory disorders.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(2-pyridinylthio)ethyl]benzamide is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in the regulation of cell growth and inflammation. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-[2-(2-pyridinylthio)ethyl]benzamide exhibits potent anti-tumor, anti-inflammatory, and analgesic properties. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, the compound has also been shown to exhibit anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and mediators.

Advantages and Limitations for Lab Experiments

3-chloro-N-[2-(2-pyridinylthio)ethyl]benzamide exhibits several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in good yields. Additionally, the compound exhibits potent pharmacological properties, making it an attractive candidate for drug development. However, the compound also exhibits certain limitations. The mechanism of action of the compound is not fully understood, and further studies are required to elucidate its pharmacological properties fully.

Future Directions

There are several future directions for the study of 3-chloro-N-[2-(2-pyridinylthio)ethyl]benzamide. One potential direction is the development of the compound as a potential anti-cancer drug. Studies have shown that the compound exhibits potent anti-tumor activity, and further studies are required to determine its efficacy in vivo. Additionally, the compound also exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders and pain. Further studies are required to determine the full extent of the compound's pharmacological properties and potential therapeutic applications.

Scientific Research Applications

3-chloro-N-[2-(2-pyridinylthio)ethyl]benzamide has been extensively studied for its potential pharmacological properties. The compound has shown promising results in the treatment of various diseases, including cancer and inflammatory disorders. Studies have shown that the compound exhibits potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, the compound has also been shown to exhibit anti-inflammatory and analgesic properties.

properties

IUPAC Name

3-chloro-N-(2-pyridin-2-ylsulfanylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c15-12-5-3-4-11(10-12)14(18)17-8-9-19-13-6-1-2-7-16-13/h1-7,10H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVISWWUBIKGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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